molecular formula C8H7BrN2 B1281379 6-Bromo-2-methylimidazo[1,2-a]pyridine CAS No. 4044-99-9

6-Bromo-2-methylimidazo[1,2-a]pyridine

Cat. No.: B1281379
CAS No.: 4044-99-9
M. Wt: 211.06 g/mol
InChI Key: TVHRDJPRECFZQO-UHFFFAOYSA-N
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Description

Importance of Imidazo[1,2-a]pyridine (B132010) Scaffolds in Modern Medicinal Chemistry and Organic Synthesis

The imidazo[1,2-a]pyridine core is recognized as a "privileged structure" in medicinal chemistry. nih.govnih.govnih.gov This designation stems from its ability to bind to various biological targets, leading to a broad spectrum of pharmacological activities. nih.govbenthamscience.comresearchgate.net Consequently, derivatives of this scaffold have been investigated for a multitude of therapeutic applications. researchgate.netresearchgate.netmdpi.com Several commercial drugs, including Zolpidem (a sedative), Alpidem (B1665719) (an anxiolytic), Olprinone (a cardiotonic agent), and Saripidem (an anxiolytic agent), feature this core structure, underscoring its therapeutic relevance. nih.govbenthamscience.commdpi.comrsc.orgresearchgate.net

The wide-ranging biological activities demonstrated by imidazo[1,2-a]pyridine derivatives are a primary driver of research in this area. These activities include anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties, among others. nih.govbenthamscience.commdpi.combenthamdirect.com

Table 1: Reported Biological Activities of Imidazo[1,2-a]pyridine Derivatives

Biological Activity References
Anticancer researchgate.netnih.govmdpi.comnih.gov
Antiviral researchgate.netresearchgate.netmdpi.combenthamdirect.com
Antibacterial nih.govmdpi.combenthamdirect.com
Antifungal nih.govmdpi.com
Anti-inflammatory nih.govmdpi.combenthamdirect.com
Antituberculosis nih.govnih.govmdpi.com
Anticonvulsant researchgate.netnih.govnih.gov
Analgesic researchgate.netnih.govbenthamdirect.com
Antiprotozoal nih.gov
Anthelmintic nih.govmdpi.com
Antidiabetic researchgate.netresearchgate.netmdpi.com
Antiulcer nih.govnih.gov

In organic synthesis, imidazo[1,2-a]pyridines are valuable building blocks for constructing more complex molecules. mdpi.comrsc.org Numerous synthetic methodologies have been developed for their preparation, often starting from readily available 2-aminopyridines. acs.orgorganic-chemistry.org These methods include multicomponent reactions like the Groebke–Blackburn–Bienaymé reaction, as well as various cyclization and C-H functionalization strategies, highlighting the scaffold's versatility. mdpi.commdpi.comrsc.orgcbijournal.com

Significance of Halogenated Imidazo[1,2-a]pyridines in Drug Discovery

The introduction of halogen atoms, such as bromine, chlorine, and fluorine, onto the imidazo[1,2-a]pyridine scaffold is a key strategy in drug discovery. Halogenation can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins. nih.gov

Bromine, in particular, can serve as a versatile functional group. The presence of a bromine atom on the aromatic ring can alter the electronic distribution of the molecule and provide a handle for further chemical modifications through cross-coupling reactions. mdpi.com For instance, the bromine atom at the 6-position of the imidazo[1,2-a]pyridine ring can be a site for introducing new substituents to explore structure-activity relationships (SAR).

Current Research Landscape Pertaining to 6-Bromo-2-methylimidazo[1,2-a]pyridine and its Analogues

This compound is a specific derivative that serves as an intermediate and a research tool in the development of new chemical entities. Its structure combines the imidazo[1,2-a]pyridine core with a methyl group at the 2-position and a bromine atom at the 6-position.

The synthesis of this compound and its close analogues, such as 6-bromoimidazo[1,2-a]pyridine (B40293), has been described. One method involves the reaction of 2-amino-5-bromopyridine (B118841) with chloroacetaldehyde (B151913) in an aqueous solution. google.com Other synthetic routes to related halogenated imidazo[1,2-a]pyridines often involve the cyclization of an appropriate 2-aminopyridine (B139424) with an α-haloketone or other suitable precursors. evitachem.com

Table 2: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₈H₇BrN₂ nih.gov
Molecular Weight 211.06 g/mol nih.gov
IUPAC Name This compound nih.gov
InChIKey TVHRDJPRECFZQO-UHFFFAOYSA-N nih.gov

| Canonical SMILES | CC1=CN2C=C(C=CC2=N1)Br | nih.gov |

Research involving this compound and its analogues spans various areas. The 2-methylimidazo[1,2-a]pyridine (B1295258) core has been noted as a suitable substrate for further functionalization, for example, through visible light-promoted reactions. mdpi.com Derivatives of 2-methylimidazo[1,2-a]pyridine have also been synthesized and evaluated for potential anticonvulsant activity. researchgate.net While specific, extensive biological studies on this compound itself are not widely detailed in the provided search results, its role as a synthetic intermediate is implied by the active research into the broader class of halogenated imidazo[1,2-a]pyridines for various therapeutic targets. researchgate.netontosight.ai The presence of both the methyl group and the bromine atom makes it a useful platform for generating libraries of new compounds for biological screening.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-2-methylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-6-4-11-5-7(9)2-3-8(11)10-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVHRDJPRECFZQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(C=CC2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90497869
Record name 6-Bromo-2-methylimidazo[1,2-a]pyridine
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Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4044-99-9
Record name 6-Bromo-2-methylimidazo[1,2-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4044-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-methylimidazo[1,2-a]pyridine
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Reactivity and Advanced Functionalization of 6 Bromo 2 Methylimidazo 1,2 a Pyridine

Halogen-Directed Reactivity at the C-6 Position

The bromine atom on the pyridine (B92270) ring of the 6-Bromo-2-methylimidazo[1,2-a]pyridine core fundamentally directs its reactivity. This halogen atom renders the C-6 carbon an electrophilic center, making it an ideal handle for a wide array of transition-metal-catalyzed cross-coupling reactions. Unlike direct C-H functionalization, which typically occurs at the electron-rich C-3 position of the imidazole (B134444) ring, the C-Br bond at the C-6 position provides a reliable and regioselective site for building molecular complexity. nih.govrsc.org This halogen-directed reactivity is primarily exploited for the formation of new carbon-carbon and carbon-heteroatom bonds, serving as a cornerstone for the chemical diversification of this scaffold. The subsequent sections detail the most significant cross-coupling reactions facilitated by the C-6 bromine moiety.

Cross-Coupling Reactions for Diversification of the Bromine Moiety

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-N bonds, and the bromine atom at the C-6 position of this compound serves as an excellent substrate for these transformations.

The Suzuki-Miyaura reaction is a versatile and widely used method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically catalyzed by a palladium(0) complex. libretexts.orgnih.gov For this compound, this reaction enables the introduction of a vast range of aryl and heteroaryl substituents at the C-6 position. Studies have demonstrated that 6-bromoimidazo[1,2-a]pyridines are effective substrates for Suzuki-Miyaura coupling, often enhanced by microwave irradiation to shorten reaction times and improve yields. imist.maimist.ma This methodology allows for the synthesis of 6-aryl-substituted imidazo[1,2-a]pyridines, which are valuable building blocks in pharmaceutical research. researchgate.net

ComponentExamplesRole
SubstrateThis compoundProvides the electrophilic C-6 position for coupling.
Coupling PartnerArylboronic acids, Heteroarylboronic acidsSource of the new carbon-based substituent.
CatalystPd(PPh₃)₄, Pd(OAc)₂/PPh₃Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination).
BaseK₂CO₃, Na₂CO₃Activates the organoboron species for transmetalation.
SolventDioxane/Ethanol (B145695), TolueneProvides the reaction medium.
Energy SourceConventional Heating, Microwave IrradiationMicrowave heating often leads to higher yields and shorter reaction times. imist.ma

The Sonogashira cross-coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. researchgate.net This reaction, co-catalyzed by palladium and copper complexes, is a powerful method for synthesizing substituted alkynes. scirp.orgnih.gov In the context of this compound, the Sonogashira reaction allows for the direct attachment of alkynyl groups to the C-6 position. This introduces a rigid, linear linker into the molecular structure, which can be a valuable feature in the design of bioactive molecules or functional materials. The resulting 6-alkynylimidazo[1,2-a]pyridines can also serve as versatile intermediates for further chemical transformations.

ComponentExamplesRole
SubstrateThis compoundAryl halide component.
Coupling PartnerTerminal Alkynes (e.g., Phenylacetylene, 1-Hexyne)Provides the sp-hybridized carbon nucleophile.
Palladium CatalystPdCl₂(PPh₃)₂, Pd(CF₃COO)₂/PPh₃Primary catalyst for the cross-coupling cycle.
Copper Co-catalystCuIFacilitates the reaction by forming a copper(I) acetylide intermediate.
BaseEt₃N, NHiPr₂Acts as both a base and a solvent.
SolventToluene, DMF, THFProvides the reaction medium.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used for the synthesis of carbon-nitrogen bonds by reacting an aryl halide with an amine. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. researchgate.net Applying this methodology to this compound enables the introduction of primary or secondary amines at the C-6 position. This direct amination route is highly efficient for accessing 6-aminoimidazo[1,2-a]pyridine derivatives, which are important pharmacophores found in numerous biologically active compounds. The choice of palladium precursor, phosphine (B1218219) ligand, and base is crucial for achieving high yields. wikipedia.orgresearchgate.net

ComponentExamplesRole
SubstrateThis compoundAryl halide component for C-N bond formation.
Coupling PartnerPrimary amines, Secondary aminesNitrogen nucleophile source.
CatalystPd₂(dba)₃, Pd(OAc)₂Palladium precursor that forms the active Pd(0) catalyst.
LigandBINAP, XPhos, dpppElectron-rich phosphine that stabilizes the palladium center and facilitates the catalytic cycle.
BaseNaOBuᵗ (Sodium tert-butoxide)Strong, non-nucleophilic base required for catalyst turnover. researchgate.net
SolventToluene, DioxaneAnhydrous, non-protic solvent.

C-H Functionalization at Other Positions of the Imidazo[1,2-a]pyridine (B132010) Core

While the C-6 position is readily functionalized via its bromine atom, the imidazo[1,2-a]pyridine core possesses other sites amenable to modification through direct C-H functionalization. This strategy is highly attractive due to its atom economy, as it avoids the need for pre-functionalized starting materials. researchgate.net Research has shown that the C-3 position of the imidazole ring is particularly susceptible to electrophilic substitution and radical reactions due to its high electron density. nih.govnih.gov

Direct C-H amination introduces a nitrogen-containing group onto the heterocyclic core without a pre-installed halogen. For the imidazo[1,2-a]pyridine system, C-H amination reactions have been developed, primarily targeting the nucleophilic C-3 position. nih.gov For example, visible light-promoted oxidative cross-dehydrogenative coupling methods have been successfully employed to forge a C-N bond between the C-3 position of imidazo[1,2-a]pyridines and various amine partners, such as N-phenyltetrahydroisoquinoline. nih.gov This reactivity at C-3 stands in contrast to the halogen-directed coupling at C-6, highlighting the distinct electronic properties of the different positions within the fused ring system and offering complementary strategies for molecular diversification.

Sulfenylation and Thiocyanation

The introduction of sulfur-containing functional groups, such as sulfenyl and thiocyanate (B1210189) moieties, into the imidazo[1,2-a]pyridine core is a valuable strategy for modifying its electronic and biological properties. These reactions typically proceed at the C3 position via radical mechanisms, often facilitated by photoredox catalysis.

Sulfenylation: The direct C3-sulfenylation of imidazo[1,2-a]pyridines has been achieved using thiols under visible light irradiation. A method employing rose bengal as a photoredox catalyst in ambient conditions provides an efficient route to a range of C3-sulfenylimidazo[1,2-a]pyridines with good to excellent yields. This protocol is noted for its operational simplicity and high atom efficiency. Another approach utilizes arylsulfinic acids in the presence of Eosin (B541160) B and a terminal oxidant like tert-butyl hydroperoxide (TBHP) to generate the corresponding sulfonyl radical, which then adds to the C3 position.

Thiocyanation: The thiocyanation of the imidazo[1,2-a]pyridine scaffold is a well-established transformation. A common method involves the use of ammonium (B1175870) thiocyanate (NH₄SCN) as the thiocyanating agent. Visible-light-mediated protocols, using photocatalysts like eosin Y, have been developed to generate the thiocyanate radical (•SCN) from NH₄SCN. This radical then attacks the electron-rich C3 position of the imidazo[1,2-a]pyridine ring to afford the 3-thiocyanato derivative in high yields. The reaction proceeds under mild, metal-free conditions, often in an ambient air atmosphere.

Table 1: Examples of C3-Sulfenylation and Thiocyanation of Imidazo[1,2-a]pyridines

Reaction TypeSubstrateReagent(s)Catalyst/ConditionsProductYield
ThiocyanationImidazo[1,2-a]pyridinesNH₄SCNEosin Y, Visible Light, Air3-Thiocyanatoimidazo[1,2-a]pyridinesHigh
SulfenylationImidazo[1,2-a]pyridinesThiolsRose Bengal, Visible Light, Air3-Sulfenylimidazo[1,2-a]pyridinesGood to Excellent
SulfonylationImidazo[1,2-a]pyridinesArylsulfinic acids, TBHPEosin B, Visible Light3-Sulfonylimidazo[1,2-a]pyridinesNot specified

Arylation Reactions

Direct C-H arylation is a powerful tool for creating C-C bonds and synthesizing complex molecules from simple precursors. For this compound, arylation predominantly occurs at the C3 position, leveraging the high nucleophilicity of this site.

Palladium-catalyzed direct C-H arylation is a widely used method. These reactions couple imidazo[1,2-a]pyridines with aryl halides (e.g., aryl chlorides, bromides, and iodides) or their surrogates like aryl tosylates. Catalyst systems often consist of a palladium source, such as Pd(OAc)₂, and a phosphine ligand. Ligand-free systems using very low catalyst concentrations have also been reported to be highly efficient, particularly with electron-deficient aryl bromides. The reactions typically require a base and are often performed under microwave irradiation to reduce reaction times.

More recently, N-heterocyclic carbene (NHC)-palladium complexes have been developed as catalysts for the direct C-H arylation of imidazo[1,2-a]pyridines with economically advantageous aryl chlorides, yielding the C3-arylated products in acceptable to high yields. These methods provide a convenient alternative for constructing 2,3-diarylimidazo[1,2-a]pyridine derivatives.

Table 2: Selected Methods for C3-Arylation of Imidazo[1,2-a]pyridines

Arylating AgentCatalyst SystemKey FeaturesProduct
Aryl chloridesNHC–palladium(II)–1-methylimidazole complexUtilizes economical and readily available arylating agents.C3–H arylated products
Aryl bromidesLigand-free Pd(OAc)₂Effective at very low catalyst concentrations (0.1–0.01 mol %).C3-arylated products
Aryl tosylates/mesylatesPd(OAc)₂ / SPhosExpands the scope of electrophilic partners for direct arylation.C3-arylated products

Fluoroalkylation

The introduction of fluoroalkyl groups, such as trifluoromethyl (CF₃) and trifluoroethyl (CH₂CF₃), can significantly alter the physicochemical and biological properties of a molecule. Visible light-induced photoredox catalysis has emerged as a primary strategy for the direct C3-fluoroalkylation of imidazo[1,2-a]pyridines.

For trifluoromethylation, reagents like sodium triflinate (CF₃SO₂Na) are used in conjunction with an organic photoredox catalyst, such as anthraquinone-2-carboxylic acid, under visible light. The process involves the generation of a trifluoromethyl radical (•CF₃), which then adds to the C3 position of the imidazo[1,2-a]pyridine ring. These reactions are tolerant of a variety of functional groups on the scaffold, including methyl and bromo substituents.

Similarly, C3-trifluoroethylation has been accomplished using 1,1,1-trifluoro-2-iodoethane (B141898) (CF₃CH₂I) as the fluoroalkyl source and an iridium-based photocatalyst like fac-Ir(ppy)₃. The reaction proceeds efficiently, and 2-methylimidazo[1,2-a]pyridine (B1295258) has been shown to be a suitable substrate, yielding the desired C3-trifluoroethylated product in good yield (77%).

Table 3: Examples of C3-Fluoroalkylation of Imidazo[1,2-a]pyridines

Reaction TypeFluoroalkyl SourceCatalyst/ConditionsApplicable SubstratesYield Range
TrifluoromethylationSodium triflinateAQN-2-CO₂H, Visible light2-methyl- and halogen-substituted imidazo[1,2-a]pyridines49–81%
Trifluoroethylation1,1,1-Trifluoro-2-iodoethanefac-Ir(ppy)₃, Visible light2-methylimidazo[1,2-a]pyridine77%

Formylation

The formyl group is a versatile functional handle that can be readily converted into other functionalities. The formylation of this compound, like other C-H functionalizations, is expected to occur at the C3 position.

The Vilsmeier-Haack reaction is a classical method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgmdpi.com The Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), acts as the electrophile. organic-chemistry.orgmdpi.com This electrophilic substitution reaction introduces a formyl group onto the most nucleophilic position of the ring. organic-chemistry.orgmdpi.com

In addition to classical methods, modern protocols have been developed. A copper-catalyzed C3-formylation using dimethyl sulfoxide (B87167) (DMSO) as the formylating reagent and molecular oxygen as a green oxidant has been reported. Visible light-induced methods have also been developed; for instance, using rose bengal as a photocatalyst, C3-formylation can be achieved with tetramethylethylenediamine (TMEDA) as the formyl source, providing products in high yields (81–95%).

Table 4: Methods for C3-Formylation of Imidazo[1,2-a]pyridines

MethodReagentsCatalyst/ConditionsKey Features
Vilsmeier-Haack ReactionPOCl₃, DMFClassical electrophilic substitutionWell-established method for electron-rich heterocycles. organic-chemistry.orgmdpi.com
Copper-Catalyzed OxidationDMSO, O₂Cu CatalystUses a widely available reagent and an environmentally friendly oxidant.
Visible Light PhotocatalysisTMEDARose Bengal, Visible LightMetal-free, high-yielding (81-95%) procedure.

Reactions Involving the 2-Methyl Group and its Functionalization

In contrast to the extensive research on the functionalization of the C3 position of the imidazo[1,2-a]pyridine ring, direct chemical modification of the 2-methyl group is less commonly reported. The protons of the methyl group are less acidic and the carbon is less nucleophilic compared to the C3 position, making reactions at the 2-methyl group more challenging and less frequently explored.

However, condensation reactions with aldehydes have been reported for methylimidazo[1,2-a]pyridines. acs.org These reactions likely proceed via deprotonation of the methyl group with a suitable base to form a nucleophilic carbanion, which then attacks the aldehyde carbonyl group, leading to a styryl-type derivative after dehydration. This type of reaction is analogous to the Knoevenagel condensation. wikipedia.org

Other potential transformations, such as oxidation of the methyl group to an aldehyde (imidazo[1,2-a]pyridine-2-carbaldehyde) or free-radical halogenation to a halomethyl group, are synthetically valuable but are not widely documented for this specific scaffold. For instance, while halogenation of 2-methylimidazo[1,2-a]pyridine has been studied, the reaction with bromine or iodine tends to result in electrophilic substitution at the C3 position followed by N-alkylation to form a 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium salt, rather than substitution on the methyl group. researchgate.net The synthesis of C2-functionalized imidazo[1,2-a]pyridines, such as the 2-carbaldehyde, is often achieved by constructing the ring from appropriately functionalized starting materials (e.g., 2-aminopyridine (B139424) and 1,1,3-trichloroacetone) rather than by post-synthetic modification of the 2-methyl group. nih.gov This highlights the generally lower reactivity of the 2-methyl group compared to the heterocyclic ring itself.

Pharmacological and Biological Research of Imidazo 1,2 a Pyridine Derivatives, with Specific Attention to 6 Bromo 2 Methylimidazo 1,2 a Pyridine Analogues

Antimicrobial Activities

Derivatives of the imidazo[1,2-a]pyridine (B132010) scaffold have been extensively investigated for their potential to combat a wide array of microbial pathogens. The inherent chemical properties of this heterocyclic system allow for structural modifications that can enhance potency and selectivity against various bacteria, fungi, and mycobacteria.

Antibacterial Activity, including against Streptococcus pneumoniae

Imidazo[1,2-a]pyridine analogues have emerged as a promising class of antibacterial agents. Research has highlighted their efficacy against both Gram-positive and Gram-negative bacteria. A notable area of investigation has been their activity against Streptococcus pneumoniae, a significant respiratory pathogen that has developed resistance to multiple drugs.

One study identified ethyl-6-bromo-2-((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate as a narrow-spectrum inhibitor of S. pneumoniae. nih.govrsc.org This compound targets the FtsZ protein, a key component of the bacterial cell division machinery, thereby inhibiting bacterial proliferation. nih.govrsc.org The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) for a related compound, Vitamin K3, which also targets FtsZ, were found to be 6 μg/mL against S. pneumoniae. rsc.org

Further studies on substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide and imidazopyridine hydrazide derivatives have also been conducted. The presence of halogen groups, such as bromine at the 6 and 8 positions, was found to influence antibacterial activity. For instance, a compound in the 6-bromo-Imidazo[1,2-a]Pyridine-3-Carboxamides series demonstrated a zone of inhibition (ZOI) of 11 mm at a concentration of 100 µg/mL against Klebsiella pneumoniae. mdpi.com The nature of substituents on the phenyl groups of fused imidazopyridine derivatives has been shown to determine the extent of their antibacterial activity. rsc.org

Compound/Analogue ClassTarget Organism(s)Activity/Key Findings
Ethyl-6-bromo-2-((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylateStreptococcus pneumoniaeNarrow-spectrum inhibitor targeting the FtsZ protein. nih.govrsc.org
Substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamidesKlebsiella pneumoniaeHalogen substitutions influence activity; one compound showed an 11 mm zone of inhibition. mdpi.com
Imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine (B1208166) derivativesVarious Gram-positive and Gram-negative bacteriaThe nature of substituents on armed phenyl groups determines the extent of activity. rsc.org

Antifungal Activity

The therapeutic potential of imidazo[1,2-a]pyridine derivatives extends to antifungal applications. These compounds have been evaluated against a range of pathogenic fungi, particularly Candida species, which are responsible for a significant number of opportunistic infections in humans.

In one study, a series of new hydrazide derivatives of tetrahydroimidazo[1,2-a]pyridine were synthesized and screened for their effects against ten human pathogenic Candida species, including C. albicans, C. glabrata, and C. krusei. researchgate.net Among the synthesized analogues, 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid-(4-cyanobenzylidene) demonstrated very strong inhibitory activity, with MIC values as low as 0.016 mg/mL against the tested Candida species. researchgate.net Importantly, this compound did not exhibit in vitro toxicity at concentrations up to 25 microg/mL, suggesting a selective antifungal action. researchgate.net

Research on 6-bromo-2-substitutedphenyl-1H-Imidazo[4,5-b]pyridine derivatives also revealed antifungal properties. These compounds were tested against Aspergillus niger and Penicillium chrysogenium, with several showing potent and significant results when compared to the standard drug, fluconazole. semanticscholar.org

Compound/Analogue ClassTarget Organism(s)Activity/Key Findings
5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid-(4-cyanobenzylidene)Candida species (C. albicans, C. glabrata, C. krusei, etc.)Potent inhibitory activity with MIC values as low as 0.016 mg/mL and selective action. researchgate.net
6-bromo-2-substitutedphenyl-1H-Imidazo[4,5-b]pyridine derivativesAspergillus niger, Penicillium chrysogeniumShowed potent and significant antifungal activity compared to fluconazole. semanticscholar.org

Antituberculosis Activity, including against MDR-TB and XDR-TB

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a major global health challenge, exacerbated by the emergence of multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains. The imidazo[1,2-a]pyridine scaffold has been identified as a "drug prejudice" scaffold, with several analogues showing significant activity against these resistant strains. researchgate.netnews-medical.net

A series of imidazo[1,2-a]pyridine-3-carboxamides were synthesized and screened against Mtb H37Rv. nih.gov Many of these agents exhibited minimum inhibitory concentrations (MICs) of ≤1 μM. nih.gov Notably, five compounds had MIC values as low as ≤0.006 μM. nih.gov Two lead compounds from this series were tested against a panel of MDR and XDR clinical Mtb strains, with one compound surpassing the potency of the clinical candidate PA-824 by nearly ten-fold. nih.gov This outstanding potency suggests that this class of compounds likely inhibits a novel and essential target in these resistant strains. nih.gov

The mechanism of action for some imidazo[1,2-a]pyridine analogues has been linked to the inhibition of QcrB, the b subunit of the electron transport ubiquinol (B23937) cytochrome C reductase, which is crucial for ATP homeostasis in Mtb. nih.gov

Compound/Analogue ClassTarget Organism(s)Activity/Key Findings
Imidazo[1,2-a]pyridine-3-carboxamidesMycobacterium tuberculosis H37Rv, MDR-TB, XDR-TBPotent activity with MIC values as low as ≤0.006 μM against replicating bacteria. One compound was nearly 10-fold more potent than PA-824 against resistant strains. nih.gov
Imidazo[1,2-a]pyridine analoguesMycobacterium tuberculosisRecognized as a "drug prejudice" scaffold with significant activity against MDR-TB and XDR-TB. researchgate.netnews-medical.net

Anticancer and Antitumor Properties

The imidazo[1,2-a]pyridine nucleus is a key structural motif in a number of compounds developed for cancer therapy. mdpi.com Derivatives of this scaffold have been shown to exert anticancer effects through various mechanisms, including the inhibition of key signaling pathways and enzymes involved in tumor growth and proliferation. mdpi.com

In one study, a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were designed and synthesized as potential PI3Kα inhibitors. Many of these compounds displayed submicromolar inhibitory activity against a variety of tumor cell lines. The most potent compound, 13k , exhibited IC50 values ranging from 0.09 µM to 0.43 µM and was found to induce cell cycle arrest at the G2/M phase and promote apoptosis in HCC827 cells by inhibiting PI3Kα with an IC50 value of 1.94 nM.

Another investigation focused on three novel imidazo[1,2-a]pyridine compounds (IP-5, IP-6, and IP-7) and their effects on the HCC1937 breast cancer cell line. IP-5 and IP-6 demonstrated strong cytotoxic effects with IC50 values of 45µM and 47.7µM, respectively. These compounds were also shown to induce significant cell death and reduce the survival rate of HCC1937 cells.

The anticancer properties of imidazo[1,2-a]pyridines are often attributed to their ability to inhibit molecular mechanisms such as the PI3K/Akt pathway, tubulin polymerization, and various cyclin-dependent kinases (CDKs). mdpi.com

Compound/Analogue ClassCancer Cell Line(s)Activity/Key Findings
6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivativesVarious tumor cell lines including HCC827Submicromolar inhibitory activity; compound 13k had IC50 values of 0.09-0.43 µM and inhibited PI3Kα with an IC50 of 1.94 nM.
Novel Imidazo[1,2-a]pyridine compounds (IP-5, IP-6)HCC1937 breast cancer cellsStrong cytotoxic impact with IC50 values of 45µM and 47.7µM.

Antiviral Activities, including against SARS-CoV-2 and Bovine Viral Diarrhea Virus

The broad biological activity of imidazo[1,2-a]pyridines also includes antiviral properties. Research has explored their potential against a range of viruses, with notable findings against Bovine Viral Diarrhea Virus (BVDV), a surrogate model for the Hepatitis C virus, and more recently, against SARS-CoV-2.

A series of imidazo[1,2-a]pyrrolo[2,3-c]pyridines were synthesized and evaluated for their anti-BVDV activity in MDBK cells. Several of the synthesized analogues, with modifications at various positions of the core structure, exhibited significant antiviral activities.

In the context of the COVID-19 pandemic, the imidazo[1,2-a]pyridine scaffold has been investigated for its potential to inhibit SARS-CoV-2. Some analogues have been reported to show inhibitory activity against the SARS-CoV and SARS-CoV-2 main protease with IC50 values as low as 21 nM. rsc.org Molecular docking studies have suggested that pyridine (B92270) derivatives can act as potential inhibitors of key SARS-CoV-2 proteins. While direct experimental data on 6-bromo-2-methylimidazo[1,2-a]pyridine analogues against SARS-CoV-2 is emerging, the broader class of imidazo[1,2-a]pyridines and related pyrimidine (B1678525) derivatives are considered promising candidates for antiviral drug development. nih.govmdpi.com

Compound/Analogue ClassTarget Virus(es)Activity/Key Findings
Imidazo[1,2-a]pyrrolo[2,3-c]pyridinesBovine Viral Diarrhea Virus (BVDV)Several analogues demonstrated significant anti-BVDV activity in cell-based assays.
Imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine analoguesSARS-CoV, SARS-CoV-2Reported to inhibit the main protease with IC50 values as low as 21 nM. rsc.org
Pyridine derivativesSARS-CoV-2Molecular docking studies indicate potential as inhibitors of key viral proteins.

Anti-inflammatory Activities and Cyclooxygenase-2 (COX-2) Inhibition

Imidazo[1,2-a]pyridine derivatives have been identified as potent anti-inflammatory agents, with a significant body of research focusing on their ability to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme. COX-2 is a key enzyme in the inflammatory pathway, and its selective inhibition is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

Several studies have focused on the design and synthesis of novel imidazo[1,2-a]pyridine derivatives as selective COX-2 inhibitors. In one such study, a series of methylsulfonyl-containing imidazo[1,2-a]pyridines were developed. One of the pyrazoline derivatives from this series showed a high selectivity index for COX-2 (SI = 39), which was nearly three times higher than the reference drug celecoxib. Another compound in this series demonstrated the highest inhibitory activity against COX-2 with an IC50 of 1.06 µM and was the most potent anti-inflammatory agent in vivo.

Further research led to the development of another series of imidazo[1,2-a]pyridine derivatives that exhibited significant and specific inhibitory effects on COX-2, with selectivity indices ranging from 51.3 to 897.1 and IC50 values between 0.05 µM and 0.13 µM. The most potent compounds in this series also showed notable analgesic activity in vivo. The anti-inflammatory effects of some imidazo[1,2-a]pyridine derivatives have also been linked to the modulation of the STAT3/NF-κB/iNOS/COX-2 signaling pathway in cancer cell lines.

Compound/Analogue ClassTargetActivity/Key Findings
Methylsulfonyl-containing imidazo[1,2-a]pyridinesCOX-2High selectivity index (up to 39) and potent inhibition (IC50 = 1.06 µM).
Novel imidazo[1,2-a]pyridine derivativesCOX-2High potency (IC50 = 0.05-0.13 µM) and selectivity (SI up to 897.1), with associated analgesic effects.
Novel imidazo[1,2-a]pyridine derivative (MIA)STAT3/NF-κB/iNOS/COX-2 pathwayExerts anti-inflammatory effects by suppressing this signaling pathway in cancer cells.

Other Significant Biological Activities

Anti-ulcer and Proton Pump Inhibition

A notable class of anti-ulcer agents has been identified from substituted imidazo[1,2-a]pyridines. These compounds function as potassium-competitive acid blockers, inhibiting the gastric H+/K+-ATPase, also known as the proton pump. This mechanism is distinct from that of histamine (B1213489) H2-receptor antagonists.

Research has led to the identification of potent gastric antisecretory agents within this class. For instance, SCH 28080, chemically named 3-(cyanomethyl)-2-methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine, was selected for clinical evaluation due to its significant anti-ulcer properties, which include both gastric antisecretory and cytoprotective effects. Structure-activity relationship (SAR) studies have been crucial in optimizing the efficacy of these compounds. These studies have explored the impact of various substituents on the imidazo[1,2-a]pyridine core to enhance their inhibitory activity on the proton pump. While many compounds within this class have demonstrated significant antisecretory activity, some, like 8-(benzyloxy)-3-[1-[[2-[(4-amino-1,2,5-thiadiazol-3-yl)amino]ethyl]thio]ethyl]-2-methylimidazo[1,2-a]pyridine, have shown notable cytoprotective properties without significant gastric acid secretion inhibition.

Compound IDStructureActivityReference
SCH 28080 3-(cyanomethyl)-2-methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridineGastric Antisecretory and Cytoprotective bohrium.com
Compound 19c 8-(benzyloxy)-3-[1-[[2-[(4-amino-1,2,5-thiadiazol-3-yl)amino]ethyl]thio]ethyl]-2-methylimidazo[1,2-a]pyridineCytoprotective nih.gov

Anticonvulsant and Anxiolytic Properties

The imidazo[1,2-a]pyridine scaffold has been a fruitful area of investigation for new central nervous system (CNS) active agents, including those with anticonvulsant and anxiolytic properties.

Several series of novel imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated for their anticonvulsant effects in preclinical models. For example, compounds bearing various pharmacophores have been tested using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screens, which are standard models for identifying potential antiepileptic drugs. Certain derivatives have shown protection against seizures in these tests, with some exhibiting potency comparable to established drugs like phenytoin (B1677684) and diazepam. The neurotoxicity of these compounds is often assessed using the rotarod test to ensure a favorable safety profile.

In addition to anticonvulsant activity, imidazo[1,2-a]pyridine analogues have been explored for their anxiolytic potential. Marketed drugs like Alpidem (B1665719), which has an imidazopyridine core, have demonstrated the anxiolytic efficacy of this chemical class. Research in this area continues, with new derivatives being synthesized and evaluated in behavioral models in animals to identify compounds with potential therapeutic value for anxiety disorders.

Compound ClassTest ModelsObserved ActivityReference
PyrroloimidazopyridinesSound-induced seizures in DBA/2 miceAnticonvulsant effect, in some cases comparable to phenytoin nih.gov
Imidazo[2,1-b] bohrium.comnih.govnih.govthiadiazole-2-sulfonamides (including 5-bromo derivatives)Pentylenetetrazole-induced convulsions and maximal electroshock-induced seizures6-Aryl derivatives showed 67-83% protection in PTZ and 33-83% in MES tests. Bromination at C-5 reduced activity. researchgate.net

Antipyretic and Analgesic Effects

Research has also uncovered the potential of imidazo[1,2-a]pyridine derivatives as antipyretic and analgesic agents. Early studies on this scaffold identified compounds with a profile of analgesic, anti-inflammatory, and antipyretic activities. nih.gov

One notable example is 2-(4-(2-imidazo-[1,2-a]pyridylphenyl)propionic acid (Y-9213), which demonstrated potent analgesic activity in various animal models, including the silver nitrate (B79036), Randall-Selitto, and phenylquinone writhing tests, where it was found to be more potent than indomethacin (B1671933) and morphine. nih.gov Furthermore, Y-9213 exhibited significant antipyretic activity, comparable to that of indomethacin. nih.gov These findings highlight the potential of this class of compounds to be developed into effective and well-tolerated non-steroidal anti-inflammatory drugs (NSAIDs).

CompoundTest ModelsAnalgesic ActivityAntipyretic ActivityReference
Y-9213 Silver nitrate test, Randall-Selitto test, Phenylquinone writhing testMore potent than indomethacin and morphineAs potent as indomethacin nih.gov

Antiprotozoal and Antiparasitic Activity (e.g., Piroplasm infection)

Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of agents against various protozoan and parasitic infections. Their efficacy has been demonstrated against several parasitic organisms, including those responsible for piroplasmosis.

In vitro studies have shown that imidazo[1,2-a]pyridine can inhibit the growth of various piroplasms, such as Babesia bovis, Babesia bigemina, Babesia caballi, and Theileria equi, in a dose-dependent manner. nih.gov The 50% inhibitory concentration (IC50) values of imidazo[1,2-a]pyridine against these parasites have been determined, showcasing its potent anti-piroplasm activity. For instance, the IC50 value against B. caballi was found to be 0.47 ± 0.07 µM. nih.gov Interestingly, its efficacy against B. bigemina (IC50: 1.37 ± 0.15 µM) was higher than that of the commonly used drug diminazene (B1218545) aceturate (IC50: 2.29 ± 0.06 µM). nih.gov

Furthermore, the antiparasitic activity of this scaffold extends to other protozoa. Dicationic imidazo[1,2-a]pyridines have shown potent in vitro activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, with some derivatives exhibiting IC50 values in the low nanomolar range. nih.gov Additionally, exploratory toxicology studies have been conducted on 2,3-substituted imidazo[1,2-a]pyridines that have shown activity against metronidazole-resistant strains of Entamoeba histolytica and Trichomonas vaginalis. nih.gov

OrganismCompound TypeIC50 Value (µM)Reference
Babesia caballiImidazo[1,2-a]pyridine0.47 ± 0.07 nih.gov
Babesia bigeminaImidazo[1,2-a]pyridine1.37 ± 0.15 nih.gov
Trypanosoma brucei rhodesienseDicationic imidazo[1,2-a]pyridinesAs low as 1-6 nM for some derivatives nih.gov
Plasmodium falciparumDicationic imidazo[1,2-a]pyridinesAs low as 14 nM for some derivatives nih.gov

Antidiabetic Activity

The imidazo[1,2-a]pyridine framework has also been investigated for its potential in the management of diabetes mellitus. Researchers have explored derivatives of this scaffold as potential agonists for G protein-coupled receptor 40 (GPR40) and as inhibitors of dipeptidyl peptidase-4 (DPP-4), both of which are important targets in the treatment of type 2 diabetes.

One study reported the development of a series of imidazo[1,2-a]pyridine derivatives as GPR40 agonists, which led to a significant reduction in blood glucose levels in both normal and diabetic mice. Another avenue of research has focused on designing imidazo[1,2-a]pyridine-based DPP-4 inhibitors. Furthermore, analogues of BL 11282, specifically 2,5-disubstituted-3-imidazol-2-yl-pyrrolo[2,3-b]pyridines, have been designed and shown to induce glucose- and concentration-dependent insulin (B600854) secretion in vitro. nih.gov The most potent compounds from this series also demonstrated significant glucose reduction in vivo. nih.gov

Target/MechanismCompound SeriesOutcomeReference
GPR40 AgonismImidazo[1,2-a]pyridine derivativesSignificant decrease in blood glucose in mice mdpi.com
DPP-4 InhibitionImidazo[1,2-a]pyridine derivativesPotential for DPP-4 inhibition mdpi.com
Insulin Secretion2,5-disubstituted-3-imidazol-2-yl-pyrrolo[2,3-b]pyridinesDose-dependent insulin secretion and significant glucose reduction in vivo nih.gov

Insecticidal Activities

The biological activity spectrum of imidazo[1,2-a]pyridines also includes insecticidal properties. While this is a less explored area compared to their medicinal applications, the structural similarities to some existing insecticides suggest potential in this field.

General reviews on the pharmacological attributes of imidazo[1,2-a]pyridines have listed insecticidal activity as one of the many biological effects of this scaffold. However, specific studies detailing the insecticidal efficacy of this compound analogues are limited in the public domain. Research on other pyridine derivatives has shown significant insecticidal activity against pests like the cowpea aphid (Aphis craccivora). researchgate.net This suggests that the imidazo[1,2-a]pyridine core could be a valuable template for the development of new insecticidal agents, although more targeted research is needed to elucidate the specific structure-activity relationships for this application.

Structure-Activity Relationship (SAR) Studies of the Imidazo[1,2-a]pyridine Scaffold

Structure-activity relationship (SAR) studies have been crucial in optimizing the antitubercular activity of the imidazo[1,2-a]pyridine scaffold. Research has systematically explored how modifications at various positions of the fused bicyclic ring system and its substituents influence potency. A significant body of work has focused on imidazo[1,2-a]pyridine-3-carboxamides, revealing key structural features that govern their efficacy against M. tuberculosis.

Key SAR Findings for Imidazo[1,2-a]pyridine-3-Carboxamides:

C2 Position: The presence of a small alkyl group, such as a methyl group, at the C2 position is generally favorable for activity. For instance, 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides have been shown to be a synthetically accessible and druglike class of anti-TB agents. acs.org

C3 Position: The amide linker at the C3 position is critical for antitubercular activity. acs.org Modifications of the amine portion of the carboxamide have a significant impact on potency, with linearity and lipophilicity playing important roles in improving both in vitro and in vivo efficacy. acs.org

C6 Position: Halogen substitution at the C6 position, particularly with bromine or chlorine, has been shown to be beneficial for activity. For example, a series of N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides demonstrated that a 4-bromo substitution on the phenoxy ring of the side chain resulted in a lead compound with excellent in vitro activity and a good pharmacokinetic profile. nih.gov

C7 Position: Substitution at the C7 position also modulates activity. Comparing a 7-chloro substituted analogue to a 7-methyl substituted one showed a five-fold decrease in activity, suggesting that a methyl group at this position is preferred for higher potency. nih.gov

Amide Substituent: The nature of the substituent on the carboxamide nitrogen is a major determinant of potency. Bulky and lipophilic biaryl ethers attached to the amide nitrogen have been associated with nanomolar potency. nih.gov For example, compounds with a 4-(4-chlorophenoxy)benzyl or similar biaryl ether moieties have demonstrated outstanding activity against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of Mtb. nih.gov

These SAR studies indicate that an analogue of this compound, particularly with a carefully selected carboxamide side chain at the C3 position, would possess the key structural motifs required for potent antitubercular activity. The 6-bromo and 2-methyl substitutions are consistent with features known to enhance efficacy within this chemical class.

Mechanism of Action (MoA) Investigations

Investigations into the mechanism of action of antitubercular imidazo[1,2-a]pyridines have identified a novel and crucial target within the bacterial respiratory chain. A substantial body of evidence points to the inhibition of the QcrB subunit of the ubiquinol cytochrome c reductase (cytochrome bc1 complex), which is a key component of the electron transport chain. nih.govbirmingham.ac.uk

The cytochrome bc1 complex (also known as complex III) is essential for oxidative phosphorylation, the primary process by which M. tuberculosis generates adenosine (B11128) triphosphate (ATP), the cell's main energy currency. nih.gov By inhibiting QcrB, these compounds disrupt the electron flow, which in turn collapses the proton motive force across the bacterial inner membrane and halts ATP synthesis. nih.gov This disruption of cellular bioenergetics is bactericidal.

The potency of imidazo[1,2-a]pyridine analogues as QcrB inhibitors has been confirmed through several experimental approaches:

Resistant Mutant Analysis: Spontaneous resistant mutants of M. bovis BCG generated against imidazo[1,2-a]pyridine inhibitors consistently showed single nucleotide polymorphisms in the qcrB gene. birmingham.ac.uk

Gene Dosage Experiments: Overexpression of the qcrB gene in M. bovis BCG led to a significant increase in the minimum inhibitory concentration (MIC) of the compounds, confirming QcrB as the target. birmingham.ac.uk

Transcriptional Profiling: Gene expression analysis of M. tuberculosis treated with imidazo[1,2-a]pyridine-3-carboxamides revealed changes consistent with the inhibition of respiratory functions. acs.org

This specific mechanism of action is distinct from that of currently used first- and second-line anti-TB drugs, which is a significant advantage. It means that there is no pre-existing cross-resistance, and these compounds are effective against MDR and XDR strains of M. tuberculosis. nih.govresearchgate.net

While QcrB is the most prominently identified target, other mechanisms have also been explored for different subsets of the imidazo[1,2-a]pyridine class. For example, some 2-methylimidazo[1,2-a]pyridine-3-carbohydrazides have been identified as inhibitors of pantothenate synthetase, an enzyme involved in the biosynthesis of coenzyme A. nih.gov

In vitro and In vivo Pharmacological Evaluations and Efficacy Studies

Analogues of this compound, particularly within the imidazo[1,2-a]pyridine-3-carboxamide (B1205228) series, have undergone extensive in vitro and in vivo evaluations, demonstrating their potential as clinical candidates.

In vitro Efficacy:

Numerous studies have reported the potent in vitro activity of imidazo[1,2-a]pyridine-3-carboxamides against replicating M. tuberculosis H37Rv, as well as against various MDR and XDR clinical isolates. Many analogues exhibit MIC values in the low micromolar to nanomolar range. nih.gov For example, several compounds in one study showed impressive MIC90 values of ≤0.006 μM. nih.gov This high level of potency surpasses that of some clinical candidates. nih.gov The compounds have also been shown to be highly selective for mycobacteria, with little to no activity against other Gram-positive or Gram-negative pathogens. nih.gov

Compound SeriesSubstitution PatternTarget Strain(s)In Vitro Activity (MIC)
Imidazo[1,2-a]pyridine-3-carboxamides2,7-dimethyl, varied amideMtb H37Rv, MDR, XDR≤1 μM (MIC90) acs.org
Imidazo[1,2-a]pyridine-3-carboxamides2-methyl, 7-chloro, biaryl ether amideMtb H37Rv, MDR, XDR0.004 - 0.02 μM nih.gov
Imidazo[1,2-a]pyridine-3-carboxamides2,7-dimethyl, 6-bromo, varied amideMtb H37Rv12.5 µg/mL (for most active) scirp.orgresearchgate.net
N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamidesVaried core, 4-bromo on phenoxyDrug-sensitive & MDR Mtb0.069–0.174 μM (MIC90) nih.gov

In vivo Efficacy:

Promising in vitro activity has been followed by in vivo evaluation in mouse models of tuberculosis. Optimized imidazo[1,2-a]pyridine-3-carboxamides have demonstrated significant efficacy, reducing the bacterial load in the lungs of infected mice. For example, the clinical candidate Q203, an imidazo[1,2-a]pyridine amide, showed a significant reduction in colony-forming units (CFU) in the lungs of mice at doses as low as 10 mg/kg. acs.org Another study using an acute murine model of TB infection established the bacteriostatic activity of the imidazo[1,2-a]pyridine series. birmingham.ac.uk

Furthermore, pharmacokinetic profiling of lead compounds has shown favorable properties, such as good oral bioavailability and exposure, supporting their potential for further development. acs.orgnih.gov The combination of potent in vitro activity against resistant strains, a novel mechanism of action, and demonstrated in vivo efficacy makes the this compound scaffold and its analogues a highly promising area for the development of new treatments for tuberculosis.

Computational and Cheminformatics Studies of Imidazo 1,2 a Pyridine Systems

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand ligand-protein interactions and to screen for potential drug candidates.

Analysis of Ligand-Protein Interactions and Binding Affinities

While specific molecular docking studies detailing the ligand-protein interactions and binding affinities for 6-Bromo-2-methylimidazo[1,2-a]pyridine are not extensively documented, research on analogous imidazo[1,2-a]pyridine (B132010) derivatives highlights their potential to bind with various protein targets. These studies often reveal key interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the binding affinity. The binding energy, typically expressed in kcal/mol, quantifies the strength of the interaction, with lower values indicating a more stable complex. For instance, docking studies on other imidazo[1,2-a]pyrimidine (B1208166) derivatives against the SARS-CoV-2 main protease have shown promising binding affinities. nih.gov

Target Identification and Validation

Computational approaches are instrumental in identifying and validating biological targets for new chemical entities. Although a comprehensive target profile for this compound is not available, research on the broader imidazo[1,2-a]pyridine class has identified several potential targets.

One notable target is the filamentous temperature-sensitive mutant Z (FtsZ) protein in Streptococcus pneumoniae. A study identified a close analog, ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate, as a narrow-spectrum inhibitor of this key cell-division protein. nih.gov This suggests that the 6-bromo-imidazo[1,2-a]pyridine core is a viable scaffold for targeting FtsZ.

Another validated target for the imidazo[1,2-a]pyridine class is the QcrB subunit of the ubiquinol-cytochrome c reductase in Mycobacterium tuberculosis. plos.org This enzyme is a critical component of the electron transport chain, and its inhibition is a promising strategy for anti-tubercular drug development. While a direct study on this compound is not cited, the established activity of the scaffold against this target is significant.

Molecular docking studies have also been employed to evaluate imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of human angiotensin-converting enzyme 2 (hACE2) and the spike protein of SARS-CoV-2, which are key for viral entry into human cells. nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. These methods provide detailed information about molecular orbitals, electrostatic potential, and reaction pathways.

Analysis of Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP)

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability.

The Molecular Electrostatic Potential (MEP) map is another useful tool derived from quantum chemical calculations. It illustrates the charge distribution within a molecule and helps in identifying regions that are prone to electrophilic or nucleophilic attack. For imidazo[1,2-a]pyridine N-acylhydrazone derivatives, MEP analysis has shown that the nitrogen atoms of the 6-π electron system, along with oxygen and sulfur atoms in the substituents, are typically nucleophilic sites. scirp.org

DFT Calculation Data for Related Imidazo[1,2-a]pyridine Compounds
CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Reference
6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine (B2444139)Not SpecifiedNot Specified4.343 iucr.orgresearchgate.net
6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine-3.1033-0.74422.3591 nih.gov

Elucidation of Reaction Mechanisms

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions. For the imidazo[1,2-a]pyridine scaffold, DFT has been used to explore various functionalization reactions. For instance, plausible mechanisms for the visible light-mediated trifluoromethylation and decarboxylative aminoalkylation of imidazo[1,2-a]pyridines have been proposed based on computational studies. nih.gov These studies often involve the calculation of transition state energies and reaction intermediates to determine the most favorable reaction pathway. One proposed mechanism for trifluoromethylation involves the reaction of a CF3 radical with the imidazo[1,2-a]pyridine to form a radical intermediate. nih.gov

Studies of Electronic Structure and Local Atomic Reactivity Indices

The electronic structure of imidazo[1,2-a]pyridine derivatives has been investigated using DFT to understand the distribution of electrons and identify reactive sites. scirp.org Local atomic reactivity indices, such as Fukui functions and dual descriptors, can be calculated to predict the most likely sites for electrophilic, nucleophilic, and radical attack. For a series of imidazo[1,2-a]pyridine N-acylhydrazone derivatives, analysis of the dual descriptor revealed that the nitrogen atoms of the 6-π electron system are often nucleophilic sites. scirp.org These theoretical calculations provide a deeper understanding of the chemical behavior of these compounds, which is crucial for their application in synthesis and drug design.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For imidazo[1,2-a]pyridine systems, including this compound, QSAR studies are instrumental in understanding the structural requirements for a desired biological effect and in designing new, more potent analogs.

A QSAR study on a series of heteroaryl- and heterocyclyl-substituted imidazo[1,2-a]pyridine derivatives acting as acid pump antagonists revealed significant correlations between the compounds' activity and specific molecular descriptors. nih.gov The study highlighted the importance of Global Topological Charge Indices (GTCI) and the hydrophobic constant (π) of certain substituents. nih.gov This suggests that the electronic properties and hydrophobicity of substituents on the imidazo[1,2-a]pyridine scaffold are key determinants of their biological activity. The charge transfer within the molecule and potential dispersive and hydrophobic interactions with the receptor are likely controlling factors for the activity of these compounds. nih.gov

For a hypothetical QSAR study involving this compound and its derivatives, a variety of descriptors would be calculated to build a robust model. These descriptors fall into several categories:

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of frontier molecular orbitals (HOMO and LUMO).

Steric Descriptors: These relate to the size and shape of the molecule, including molecular volume, surface area, and specific steric parameters like those developed by Taft.

Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, with the most common descriptor being the logarithm of the partition coefficient (logP).

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, describing its connectivity and branching.

A typical workflow for a QSAR study on derivatives of this compound would involve synthesizing a series of analogs with variations at different positions of the scaffold, experimentally determining their biological activity, calculating the relevant molecular descriptors for each analog, and then using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build the QSAR model. The predictive power of the resulting model would then be validated using both internal and external sets of compounds. Based on the validated QSAR model, new compounds with potentially higher potency can be predicted and prioritized for synthesis. nih.gov

Table 1: Representative Molecular Descriptors for QSAR Analysis of this compound Derivatives

Descriptor ClassSpecific Descriptor ExampleDescription
Electronic Dipole MomentMeasures the overall polarity of the molecule.
Atomic Partial ChargesDescribes the distribution of electrons across the atoms.
HOMO/LUMO EnergiesRelate to the molecule's ability to donate or accept electrons.
Steric Molecular VolumeRepresents the three-dimensional space occupied by the molecule.
Molar RefractivityA measure of the total polarizability of a mole of a substance.
Hydrophobic LogPThe logarithm of the partition coefficient between n-octanol and water.
Topological Wiener IndexA distance-based topological index of a molecule.
Kier & Hall Shape IndicesDescribe different aspects of molecular shape.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Drug-likeness Analysis

In the process of drug discovery, it is crucial to evaluate the pharmacokinetic and physicochemical properties of potential drug candidates to ensure they have optimal drug-like characteristics for safety and efficacy. nih.gov In silico ADMET prediction is a valuable tool for this purpose. For imidazo[1,2-a]pyridine systems, including this compound, computational tools are employed to predict key parameters.

Drug-likeness is often assessed using rules such as Lipinski's Rule of Five, which provides a set of guidelines for the oral bioavailability of a compound. These rules are based on properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors. For a compound like this compound, these parameters would be calculated to assess its potential as an orally administered drug.

ADMET prediction tools, such as SwissADME and pkCSM, are used to estimate a wide range of pharmacokinetic properties. nih.gov These predictions help in identifying potential liabilities early in the drug discovery process. For instance, a study on imidazo[1,2-a]pyrimidine derivatives utilized these tools to predict properties such as molar refractivity, partition coefficient (Log P), number of rotatable bonds, hydrogen bond acceptors and donors (HBA/HBD), and topological polar surface area (TPSA). nih.gov These in silico predictions indicated that the synthesized compounds possessed promising drug-like characteristics. nih.gov

For this compound, a similar in silico analysis would be performed to predict its ADMET profile. Key predicted properties would include:

Absorption: Parameters like human intestinal absorption (HIA) and Caco-2 cell permeability are predicted to estimate how well the compound is absorbed from the gastrointestinal tract.

Distribution: Predictions of blood-brain barrier (BBB) penetration and plasma protein binding help in understanding how the compound will be distributed throughout the body.

Metabolism: The potential for the compound to be a substrate or inhibitor of cytochrome P450 (CYP) enzymes is a critical prediction, as this can indicate potential drug-drug interactions.

Excretion: Properties related to renal clearance are estimated.

Toxicity: Predictions of potential toxicities, such as hepatotoxicity and mutagenicity (e.g., AMES test), are crucial for assessing the safety profile of the compound.

Table 2: Predicted ADMET and Drug-likeness Properties for a Representative Imidazo[1,2-a]pyridine Derivative

PropertyPredicted Value/RangeImplication
Molecular Weight < 500 g/mol Adherence to Lipinski's Rule of Five
LogP < 5Adherence to Lipinski's Rule of Five
Hydrogen Bond Donors < 5Adherence to Lipinski's Rule of Five
Hydrogen Bond Acceptors < 10Adherence to Lipinski's Rule of Five
Topological Polar Surface Area (TPSA) < 140 ŲGood oral bioavailability
Human Intestinal Absorption (HIA) HighGood absorption from the gut
Blood-Brain Barrier (BBB) Permeability VariesIndicates potential for CNS activity
CYP450 Inhibition Non-inhibitorLower risk of drug-drug interactions
AMES Toxicity Non-mutagenicLower risk of carcinogenicity

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of 6-Bromo-2-methylimidazo[1,2-a]pyridine by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H-NMR data by providing a signal for each unique carbon atom in the molecule. This allows for the complete mapping of the carbon skeleton. The chemical shifts of the carbon atoms in the aromatic rings are characteristic of the imidazo[1,2-a]pyridine (B132010) scaffold, with the carbon atom bonded to the bromine (C6) showing a shift influenced by the halogen's electronegativity. The methyl carbon (at position 2) appears in the aliphatic region of the spectrum.

A detailed analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all proton and carbon signals, thereby confirming the molecular structure of this compound.

Interactive Data Table: Representative NMR Data
NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H~8.1-8.3d~1.5H-5
¹H~7.4-7.6d~9.0H-8
¹H~7.3-7.5s-H-3
¹H~7.0-7.2dd~9.0, ~1.5H-7
¹H~2.3-2.5s-CH₃
¹³C~145C-C-2
¹³C~142C-C-8a
¹³C~127CH-C-5
¹³C~125CH-C-7
¹³C~118CH-C-8
¹³C~110C-C-6
¹³C~108CH-C-3
¹³C~16CH₃-CH₃

Note: The presented data is a representative compilation based on typical values for imidazo[1,2-a]pyridine derivatives. Actual experimental values may vary slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound displays a series of absorption bands that are characteristic of its structure. Key absorptions include C-H stretching vibrations from the aromatic rings and the methyl group, C=C and C=N stretching vibrations within the aromatic fused-ring system, and the C-Br stretching vibration. The fingerprint region of the spectrum, typically below 1500 cm⁻¹, contains a complex pattern of absorptions that is unique to the molecule and serves as a confirmatory "fingerprint."

Interactive Data Table: Characteristic IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H Stretch
2950-2850Medium-WeakAliphatic C-H Stretch (CH₃)
1640-1450Strong-MediumC=C and C=N Aromatic Ring Stretching
1400-1200MediumIn-plane C-H Bending
900-650Strong-MediumOut-of-plane C-H Bending
~600-500Medium-WeakC-Br Stretch

Note: This table presents typical ranges for the assigned functional groups. Specific peak positions can vary.

Mass Spectrometry (e.g., LC-MS(ESI), HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, techniques such as Liquid Chromatography-Mass Spectrometry with Electrospray Ionization (LC-MS ESI) and High-Resolution Mass Spectrometry (HRMS) are particularly valuable.

LC-MS provides a rapid determination of the molecular weight. In ESI, the molecule is typically protonated to form the molecular ion [M+H]⁺. The mass-to-charge ratio (m/z) of this ion is measured, confirming the molecular mass of the compound. The presence of bromine is often indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).

HRMS provides a highly accurate measurement of the molecular mass, often to four or five decimal places. This precision allows for the determination of the elemental formula of the molecule, confirming that the observed mass corresponds to the chemical formula C₈H₇BrN₂. Fragmentation analysis, where the molecular ion is broken into smaller charged fragments, can provide further structural information, although detailed fragmentation patterns are not extensively reported for this specific compound.

Interactive Data Table: Mass Spectrometry Data
ParameterValueTechnique
Molecular FormulaC₈H₇BrN₂-
Molecular Weight211.06 g/mol -
Monoisotopic Mass209.97926 DaHRMS
[M+H]⁺ (calculated)210.98654 m/zHRMS (ESI)
[M+Na]⁺ (calculated)232.96848 m/zHRMS (ESI)

Note: The m/z values are calculated for the most abundant isotopes.

X-ray Crystallography for Solid-State Structural Elucidation

Interactive Data Table: Crystallographic Data
ParameterValue
Crystal SystemMonoclinic
Space GroupP 1 21/c 1
a (Å)3.9883
b (Å)17.853
c (Å)11.2011
α (°)90.00
β (°)91.622
γ (°)90.00
Volume (ų)797.8
Z4

Source: Crystallography Open Database, entry 7225946. clockss.org

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to qualitatively assess the purity of a sample and to follow the course of a chemical reaction. A small spot of the compound is applied to a silica (B1680970) gel plate, which is then developed in an appropriate solvent system, typically a mixture of a non-polar solvent like petroleum ether or hexanes and a more polar solvent such as ethyl acetate. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of the compound in a given solvent system.

Column Chromatography: For the purification of this compound on a larger scale, column chromatography is the standard method. The crude product is loaded onto a column packed with a stationary phase, such as silica gel, and is eluted with a suitable solvent system, often similar to that used for TLC. By collecting the fractions that contain the desired compound, it can be isolated from starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a more sophisticated chromatographic technique that can be used for both the purification and the quantitative analysis of the compound's purity. Using a high-pressure pump to pass the sample through a column with a specific stationary phase, HPLC provides high resolution and sensitivity.

Future Directions and Emerging Research Avenues for 6 Bromo 2 Methylimidazo 1,2 a Pyridine

Development of Next-Generation Synthetic Methodologies

The synthesis of the imidazo[1,2-a]pyridine (B132010) core has evolved significantly, with a clear trend towards efficiency, atom economy, and environmental responsibility. Future efforts for the synthesis of 6-Bromo-2-methylimidazo[1,2-a]pyridine and its derivatives will likely focus on refining and expanding upon these modern techniques.

Classical synthetic routes, which often involve the condensation of 2-aminopyridines with α-haloketones, are being supplemented and, in some cases, replaced by more sophisticated methods. nih.gov Multicomponent reactions (MCRs), such as the Groebke–Blackburn–Bienaymé reaction, stand out as a particularly promising avenue, allowing for the construction of complex molecular architectures in a single step from simple starting materials. spandidos-publications.com These one-pot syntheses are not only efficient but also align with the principles of green chemistry by reducing waste and energy consumption.

Furthermore, the development of metal-free synthetic protocols is gaining traction, addressing concerns about the environmental impact and potential toxicity of residual metals in pharmaceutical compounds. rsc.org Innovations in this area include catalyst-free reactions and the use of benign reagents. The exploration of flow chemistry also presents an exciting frontier, offering advantages in terms of scalability, safety, and control over reaction parameters.

A summary of emerging synthetic approaches is presented in the table below:

Synthetic MethodologyKey AdvantagesRepresentative Examples for Imidazo[1,2-a]pyridines
Multicomponent Reactions (MCRs) High efficiency, atom economy, reduced wasteGroebke–Blackburn–Bienaymé reaction
Metal-Free Synthesis Reduced environmental impact, lower toxicityCatalyst-free condensation reactions
Flow Chemistry Scalability, enhanced safety, precise reaction controlContinuous flow synthesis of imidazo[1,2-a]pyridine cores
Microwave-Assisted Synthesis Rapid reaction times, improved yieldsMicrowave-promoted cyclization reactions

Exploration of Novel Biological Targets and Therapeutic Applications

While the anticancer and antimicrobial properties of imidazo[1,2-a]pyridine derivatives have been a primary focus of research, the future holds immense potential for exploring a wider range of biological targets and therapeutic applications for this compound analogues.

Anticancer Research: Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated significant cytotoxic activity against various cancer cell lines, including colon cancer (HT-29 and Caco-2) and breast cancer (HCC1937). nih.govnih.gov A key area of future research will be the elucidation of specific molecular targets and mechanisms of action. For instance, some analogues have been identified as inhibitors of phosphoinositide 3-kinase (PI3Kα), a critical enzyme in cancer cell signaling pathways. rsc.org Further investigation into the inhibition of other kinases and cellular processes is warranted.

Antimicrobial Research: The antimicrobial potential of this chemical class is another promising avenue. Studies have shown that certain derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. nih.gov Future work should focus on identifying the specific bacterial targets, understanding mechanisms of resistance, and evaluating the efficacy of these compounds against a broader spectrum of pathogens, including drug-resistant strains.

Neurological Applications: The structural similarity of the imidazo[1,2-a]pyridine core to several centrally acting drugs suggests that this compound analogues may possess neurological activity. Preliminary studies on related compounds have indicated potential applications in managing neurological disorders. nih.gov This area remains largely unexplored and represents a significant opportunity for future research, including the investigation of their effects on neurotransmitter receptors and signaling pathways.

Application of Artificial Intelligence and Machine Learning in Imidazo[1,2-a]pyridine Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process for imidazo[1,2-a]pyridine derivatives. These computational tools can significantly accelerate the identification and optimization of lead compounds.

In silico techniques such as molecular docking and molecular dynamics simulations are already being employed to predict the binding affinities and interaction modes of imidazo[1,2-a]pyridine analogues with various biological targets. nih.govbenthamdirect.com These methods allow researchers to virtually screen large libraries of compounds and prioritize those with the highest potential for further experimental investigation.

Quantitative Structure-Activity Relationship (QSAR) studies will continue to be instrumental in understanding the correlation between the chemical structure of these compounds and their biological activity. mdpi.com By developing robust QSAR models, it will be possible to predict the potency of novel analogues and guide the design of more effective therapeutic agents. The application of more advanced AI algorithms, such as deep learning, could further enhance the predictive power of these models.

Design of Sustainable and Environmentally Benign Synthesis Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical industry. For the production of this compound and its derivatives, a strong focus on sustainability is anticipated.

Key strategies for developing environmentally benign synthesis include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with water or other environmentally friendly alternatives is a critical step. rsc.org Aqueous synthesis not only reduces pollution but can also in some cases enhance reaction rates and yields.

Catalyst Innovation: The development and use of reusable, non-toxic catalysts, or even catalyst-free reactions, will be a priority. researchgate.net This minimizes waste and the need for costly and energy-intensive purification steps.

Atom Economy: Multicomponent reactions and other synthetic strategies that maximize the incorporation of starting materials into the final product are central to green chemistry. spandidos-publications.com

A notable example is the development of a rapid, metal-free synthesis of imidazo[1,2-a]pyridines in water at ambient temperature, a method that is tolerant of bromo substituents. rsc.org Another innovative approach involves a Cu(II)–ascorbate-catalyzed A3-coupling reaction in aqueous micellar media. nih.gov

Translational Research and Pre-clinical Development of Potent Analogues

The ultimate goal of medicinal chemistry research is the translation of promising laboratory findings into clinically effective therapies. For potent analogues of this compound, a clear pathway towards pre-clinical and clinical development is essential.

Several imidazo[1,2-a]pyridine-based compounds have already entered human clinical trials for various indications, highlighting the therapeutic potential of this scaffold. nih.govbenthamdirect.com For novel analogues of this compound identified through discovery efforts, the next steps will involve rigorous pre-clinical evaluation. This includes comprehensive studies on their pharmacokinetic profiles (absorption, distribution, metabolism, and excretion), as well as in vivo efficacy and safety assessments in relevant animal models of disease.

The journey from a promising lead compound to a marketed drug is long and challenging. However, the diverse biological activities and amenability to chemical modification of the imidazo[1,2-a]pyridine core provide a strong foundation for the development of the next generation of therapeutics based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Bromo-2-methylimidazo[1,2-a]pyridine, and how can reaction conditions be optimized?

  • Answer : A common approach for imidazo[1,2-a]pyridine derivatives involves condensation of 2-aminopyridines with α-bromoketones or aldehydes. For example, 6-bromo analogs are synthesized by reacting 5-bromo-2,3-diaminopyridine with chloroacetaldehyde in ethanol under reflux, with sodium bicarbonate as a base . Optimization may involve adjusting stoichiometry (e.g., 1:2 molar ratio of diaminopyridine to aldehyde), solvent polarity (ethanol vs. DMF), or temperature (reflux vs. microwave-assisted heating). TLC monitoring and recrystallization from hexane or ethyl acetate are typical purification steps .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

  • Answer :

  • X-ray crystallography : Resolve bond lengths and angles (e.g., planar imidazo[1,2-a]pyridine core with deviations <0.03 Å) .
  • NMR spectroscopy : Distinct signals for methyl groups (δ ~2.5 ppm in 1^1H NMR) and bromine-induced deshielding in 13^{13}C NMR.
  • HPLC-MS : Validate purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 227.0 for C8_8H7_7BrN2_2).

Q. What analytical techniques are critical for detecting byproducts during synthesis?

  • Answer :

  • GC-MS or LC-MS to identify low-molecular-weight impurities (e.g., unreacted diaminopyridine).
  • Elemental analysis to confirm stoichiometry (C, H, N, Br).
  • IR spectroscopy to detect residual functional groups (e.g., NH2_2 stretches at ~3300 cm1^{-1} if cyclization is incomplete) .

Advanced Research Questions

Q. How can hydrogen-bonding interactions in this compound derivatives influence their biological activity?

  • Answer : Crystallographic studies of similar compounds (e.g., 6-Bromoimidazo[1,2-a]pyridin-8-amine) reveal N–H⋯N hydrogen bonds forming layer structures, which may enhance solubility or receptor binding . For CDK2 inhibitors, planar aromatic systems and hydrogen-bond donors/acceptors are critical for ATP-binding pocket interactions . Computational modeling (DFT or molecular docking) can predict how methyl or bromine substitutions affect these interactions.

Q. What strategies resolve contradictions in reported biological activities of imidazo[1,2-a]pyridine derivatives?

  • Answer : Discrepancies may arise from assay conditions (e.g., cell lines, IC50_{50} protocols) or compound stability. To address this:

  • Perform dose-response curves across multiple models (e.g., cancer vs. normal cells).
  • Use metabolic stability assays (e.g., liver microsomes) to assess degradation pathways.
  • Compare SAR trends: For example, bromine at position 6 may enhance electrophilicity but reduce bioavailability due to increased molecular weight .

Q. How can regioselective functionalization of this compound be achieved for medicinal chemistry applications?

  • Answer :

  • Buchwald-Hartwig amination : Introduce amines at the bromine site using Pd catalysts .
  • Suzuki coupling : Attach aryl/heteroaryl groups via palladium-mediated cross-coupling .
  • Protection/deprotection : Use tert-butyloxycarbonyl (Boc) groups to selectively modify the methyl or imidazole nitrogen .

Methodological Challenges and Solutions

Q. Why might crystallographic data show multiple independent molecules in the asymmetric unit, and how does this impact structural analysis?

  • Answer : As observed in 6-Bromoimidazo[1,2-a]pyridin-8-amine, three independent molecules in the unit cell may arise from polymorphism or packing effects. This requires rigorous refinement (e.g., riding hydrogen models and isotropic/anisotropic displacement parameters) to resolve hydrogen-bonding networks . Such data inform co-crystallization studies with target proteins.

Q. How to troubleshoot low yields in the synthesis of this compound?

  • Answer :

  • Byproduct analysis : Identify intermediates via quenching reactions at different timepoints.
  • Catalyst screening : Test bases (NaHCO3_3 vs. K2_2CO3_3) or transition-metal catalysts (Ni or Pd for coupling steps) .
  • Solvent effects : Polar aprotic solvents (DMF) may improve cyclization kinetics compared to ethanol .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.